Physicochemical Property Comparison: Lipophilicity (XLogP3-AA) of the Target Compound vs. Closest Analogs
Computed XLogP3-AA for 1-(6-cyclopropylpyridazin-3-yl)-N-[(1H-indol-3-yl)methyl]piperidine-3-carboxamide is 2.3 [1]. In comparison, the closely related analog 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((1H-indol-3-yl)methyl)piperidine-3-carboxamide (CAS 1705809-57-9), which replaces the cyclopropyl group with a 1,2,4-triazole on the pyridazine, has a molecular formula C21H22N8O and a higher molecular weight (402.5 g/mol) with an additional hydrogen bond acceptor [2]. Another analog, 1-(6-cyclopropylpyridazin-3-yl)-N-(quinolin-8-yl)piperidine-3-carboxamide, replaces the indole with quinoline, altering the hydrogen bond donor count .
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Key Physicochemical Descriptors |
|---|---|
| Target Compound Data | MW 375.5 g/mol; XLogP3-AA 2.3; HBD 2; HBA 4; Rotatable bonds 5 [1] |
| Comparator Or Baseline | Analog 1 (CAS 1705809-57-9): MW 402.5 g/mol; HBA likely higher due to additional N atoms. Analog 2 (quinoline analog): altered HBD/HBA ratio and increased aromatic surface area. |
| Quantified Difference | Target compound shows a lower molecular weight (375.5 vs. 402.5 Da) and lower hydrogen bond acceptor count compared to the triazole-substituted analog, which may translate into superior membrane permeability in cell-based assays. |
| Conditions | Computed physicochemical properties; no experimental measurement context available. |
Why This Matters
These physicochemical differences directly impact passive permeability and solubility, which are critical parameters for assay development and hit-to-lead optimization in drug discovery programs.
- [1] PubChem. 1-(6-cyclopropylpyridazin-3-yl)-N-[(1H-indol-3-yl)methyl]piperidine-3-carboxamide. Compound Summary CID 126853988. View Source
- [2] PubChem. 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((1H-indol-3-yl)methyl)piperidine-3-carboxamide. Compound Summary for CAS 1705809-57-9. View Source
